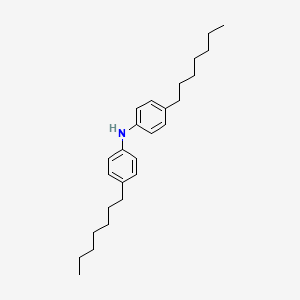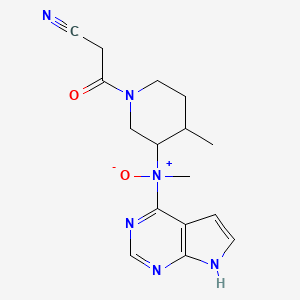
4-Methoxytoluene-2,5-diamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-méthoxytoluène-2,5-diamine implique généralement plusieurs étapes. . Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de chlorhydrate de 4-méthoxytoluène-2,5-diamine est mise à l'échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela implique souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler avec précision les paramètres de la réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-méthoxytoluène-2,5-diamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir les groupes amine en groupes nitro ou en d'autres formes oxydées.
Réduction : Les groupes nitro peuvent être réduits à nouveau en amines.
Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrogène gazeux ou le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés nitro, tandis que les réactions de substitution peuvent produire une large gamme de composés aromatiques fonctionnalisés .
Applications De Recherche Scientifique
Le chlorhydrate de 4-méthoxytoluène-2,5-diamine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Les chercheurs étudient ses effets sur les systèmes biologiques, en particulier sa toxicité potentielle et ses interactions avec les composants cellulaires.
Médecine : Il est étudié pour son utilisation potentielle dans les produits pharmaceutiques, bien que son application principale reste dans les formulations cosmétiques.
Industrie : Au-delà des colorants capillaires, il est utilisé dans la production de divers polymères et résines
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-méthoxytoluène-2,5-diamine implique son interaction avec les composants cellulaires, en particulier les protéines et les enzymes. Il peut former des liaisons covalentes avec les acides aminés, ce qui entraîne des changements dans la structure et la fonction des protéines. Cette interaction est cruciale dans son rôle de colorant capillaire, où il réagit avec la kératine des cheveux pour produire un changement de couleur permanent .
Mécanisme D'action
The mechanism of action of 4-Methoxytoluene-2,5-diamine HCl involves its interaction with cellular components, particularly proteins and enzymes. It can form covalent bonds with amino acids, leading to changes in protein structure and function. This interaction is crucial in its role as a hair dye, where it reacts with keratin in the hair to produce a permanent color change .
Comparaison Avec Des Composés Similaires
Composés similaires
- Dihydrochlorure de 2-méthoxy-5-méthyl-p-phénylènediamine
- Dihydrochlorure de 1,4-benzènediamine, 2-méthoxy-5-méthyl-
- Dihydrochlorure de 4-méthoxytoluène-2,5-diamine
Unicité
Le chlorhydrate de 4-méthoxytoluène-2,5-diamine est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement adapté à une utilisation dans les formulations de colorants capillaires, où il fournit une couleur stable et durable .
Propriétés
Formule moléculaire |
C8H13ClN2O |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |
Clé InChI |
KOQODDSZVKXQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)
![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
